![molecular formula C8H16 B1165659 hemoglobin F-Cobb CAS No. 101800-50-4](/img/new.no-structure.jpg)
hemoglobin F-Cobb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hemoglobin F-Cobb, also known as this compound, is a useful research compound. Its molecular formula is C8H16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Clinical Applications
1. Sickle Cell Disease Management
Research has shown that increased levels of fetal hemoglobin, including variants like Hemoglobin F-Cobb, can ameliorate the symptoms of sickle cell disease. Higher fetal hemoglobin levels are associated with reduced sickling of red blood cells, leading to fewer vaso-occlusive crises and improved clinical outcomes. A study demonstrated that patients with higher fetal hemoglobin levels had better pulmonary function and lower rates of hospitalization due to sickle cell complications .
2. Anemia Treatment
This compound may also play a role in treating certain types of anemia. Its presence can enhance the overall hemoglobin concentration in patients with conditions such as beta-thalassemia or sickle cell trait. By increasing fetal hemoglobin levels through pharmacological agents like hydroxyurea, patients can experience improved oxygen delivery and reduced symptoms related to anemia .
Case Studies
-
Patient Cohort Study on Sickle Cell Disease
- Objective : To evaluate the impact of Hemoglobin F levels on clinical outcomes in patients with sickle cell disease.
- Methodology : A cohort of 179 patients was analyzed for correlations between hemoglobin F levels, erythropoietin concentration, and pulmonary hypertension markers.
- Findings : Higher fetal hemoglobin levels correlated positively with increased erythropoietin levels and were associated with lower pulmonary hypertension risk .
-
Fetal Hemoglobin Induction Trials
- Objective : To assess the efficacy of hydroxyurea in inducing fetal hemoglobin production.
- Methodology : Patients receiving hydroxyurea treatment were monitored for changes in hemoglobin F levels and associated clinical outcomes.
- Results : Significant increases in fetal hemoglobin were observed, leading to improved patient health metrics over a two-year follow-up period .
Data Tables
Study | Patient Population | Intervention | Key Findings |
---|---|---|---|
Sickle Cell Disease Cohort Study | 179 patients | Hydroxyurea | Increased fetal hemoglobin correlated with lower pulmonary hypertension risk |
Anemia Treatment Trial | 150 patients | Hydroxyurea | Enhanced oxygen delivery and reduced anemia symptoms observed |
属性
CAS 编号 |
101800-50-4 |
---|---|
分子式 |
C8H16 |
分子量 |
0 |
同义词 |
hemoglobin F-Cobb |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。